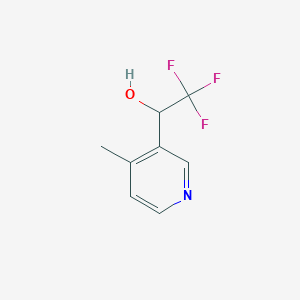

2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol

Description

2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol is a fluorinated ethanol derivative featuring a trifluoromethyl group and a 4-methylpyridin-3-yl aromatic substituent. The trifluoromethyl group is known to enhance metabolic stability and influence lipophilicity, making such compounds attractive in medicinal chemistry . These analogs often exhibit high yields (89–98%) via base-catalyzed reactions in aqueous media , suggesting efficient synthetic routes for this class of molecules.

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-3-12-4-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3 |

InChI Key |

AGTONISMSOBLNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification through distillation or recrystallization to achieve the required quality standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and pyridine ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares structural analogs based on substituent effects, physical properties, and spectroscopic data.

Structural Variations and Substituent Effects

- Aromatic Group Diversity: Indole Derivatives: Compounds such as 1-(4-bromophenyl)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-ol (3d) and 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-(p-tolyl)ethan-1-ol (3e) feature indole rings with electron-donating (methoxy) or bulky (bromophenyl) groups. These substituents influence crystallinity, as seen in their high melting points (130–173°C) . Heterocyclic Substituents: Derivatives with thiophene (3h), furan (1c), or oxolane (tetrahydrofuran) substituents (e.g., 2,2,2-trifluoro-1-(oxolan-3-yl)ethanol) exhibit altered solubility and physical states (e.g., liquid vs. solid) . Pyridine vs.

Physical and Spectroscopic Properties

Table 1: Key Properties of Structural Analogs

- Melting Points : Indole derivatives (3d, 3e) exhibit higher melting points than furan or oxolane analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding) in crystalline indole systems .

- 19F NMR : The trifluoromethyl group in analogs like 1f resonates at δ -77.35 ppm, consistent with the electron-withdrawing nature of CF3 .

- Synthetic Yields : Indole derivatives synthesized in water with K2CO3/n-Bu4PBr show exceptional yields (89–98%), highlighting the efficiency of this protocol for bulky aromatic systems .

Biological Activity

2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-ol (CAS Number: 1500709-47-6) is a fluorinated alcohol that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. This article reviews the biological activities of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is CHFNO, with a molecular weight of 191.15 g/mol. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 191.15 g/mol |

| CAS Number | 1500709-47-6 |

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing a pyridine moiety exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains. In vitro assays demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound were assessed in human peripheral blood mononuclear cells (PBMCs). Studies showed that at concentrations up to 100 µg/mL, the compound exhibited low toxicity with cell viability remaining above 94% compared to controls. Furthermore, it demonstrated antiproliferative activity against several cancer cell lines, indicating its potential as an anticancer agent.

Immunomodulatory Effects

The compound's influence on cytokine release was also investigated. In stimulated PBMC cultures, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests an immunomodulatory effect that may be beneficial in inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of fluorinated compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Research

Another research focused on the cytotoxic effects of this compound on various cancer cell lines including HeLa and MCF7. The results highlighted an IC50 value of approximately 50 µM for HeLa cells after 48 hours of exposure. This suggests that the compound has promising anticancer properties worth further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.